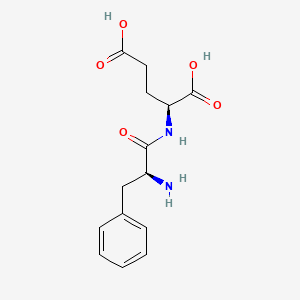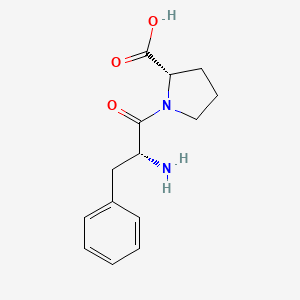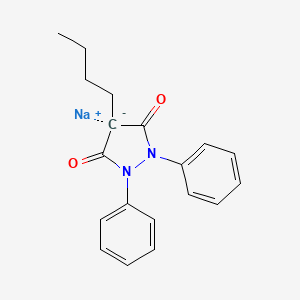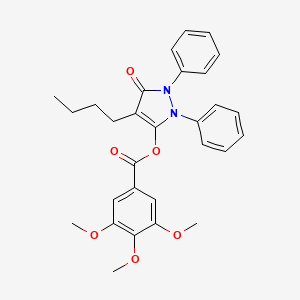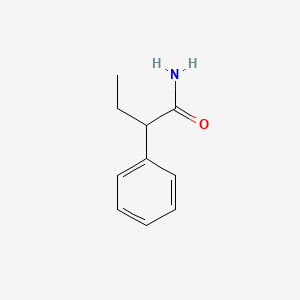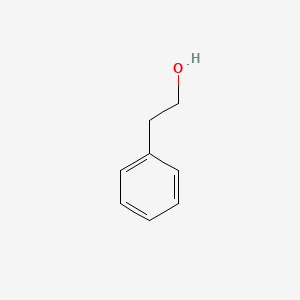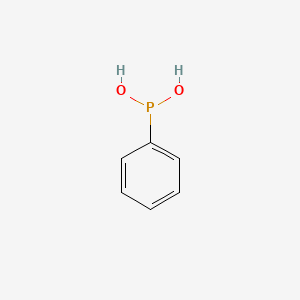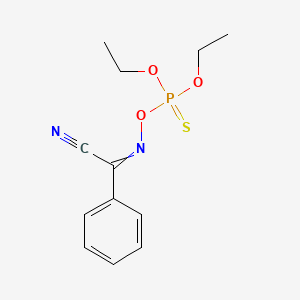
Phoxim
Vue d'ensemble
Description
Phoxim, également connu sous le nom de O,O-diéthyl-α-cyanobenzoxime phosphorothioate, est un insecticide organophosphoré à large spectre. Il est largement utilisé en agriculture et en médecine vétérinaire en raison de son efficacité élevée et de sa faible toxicité. This compound est particulièrement efficace contre une variété de ravageurs, notamment les acariens, les poux et autres ectoparasites .
Mécanisme D'action
Target of Action
Phoxim is an organophosphate insecticide . Its primary target is the nervous system of parasites, including insects, mammals, birds, fish, and many other organisms . Specifically, it inhibits acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh) . ACh is a molecule involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain .
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting the activity of AChE, this compound prevents the termination of nervous signals where ACh is the neurotransmitter . This results in the neurons remaining in constant activity and excitation, massively disturbing the normal movements of the parasites . The bottom line for the parasites is that they are paralyzed and die more or less quickly .
Biochemical Pathways
This compound is oxidatively desulfurated to the oxo-analogue, PO-phoxim, which is a more potent inhibitor of cholinesterases than this compound itself . In mammals, po-phoxim is an extremely short-lived intermediate and, together with this compound, is rapidly hydrolysed to non-toxic products .
Pharmacokinetics
Percutaneous absorption (i.e., through the skin) of topically administered this compound depends on the animal species, the administered dose, and the extension of the treated body surface . Studies on piglets treated with a this compound pour-on showed that a maximum of 3% of the administered dose was absorbed into the bloodstream .
Result of Action
The result of this compound’s action is the paralysis and subsequent death of the parasites . This is due to the over-stimulation of central cholinergic neurons and of the parasympathetic nervous and neuromuscular systems caused by the inhibition of AChE .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the combined toxic impacts of this compound and deltamethrin displayed synergistic effects on zebrafish embryos . The activities of T-SOD, Cu/Zn-SOD, POD, and CarE varied dramatically under most administrations of this compound, deltamethrin, and this compound + deltamethrin combinations relative to the baseline value .
Analyse Biochimique
Biochemical Properties
Phoxim plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission . Additionally, this compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS) and affecting antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Cellular Effects
This compound affects various types of cells and cellular processes. It induces oxidative stress, leading to cellular damage and apoptosis. In renal cells, this compound exposure results in mitochondrial dysfunction, increased ROS production, and activation of apoptotic pathways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it alters the expression of genes related to antioxidation, cell apoptosis, immunity, and the endocrine system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine . This compound also induces oxidative stress by generating ROS, which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress triggers mitochondrial apoptosis, characterized by the release of cytochrome c and activation of caspases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation products can also exert toxic effects. Long-term exposure to this compound has been shown to cause persistent oxidative stress, mitochondrial damage, and apoptosis in renal cells . In zebrafish embryos, this compound exposure leads to significant changes in the activities of antioxidant enzymes and the expression of genes related to oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause bioaccumulation and neurotoxicity, while higher doses result in more severe oxidative stress, tissue damage, and apoptosis . In piglets, this compound exposure led to renal oxidative stress and mitochondrial apoptosis, with vitamin E shown to ameliorate these adverse effects . In zebrafish embryos, this compound exhibited dose-dependent toxicity, with higher doses causing more significant changes in biochemical and molecular indicators .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and apoptosis. It interacts with enzymes such as acetylcholinesterase, superoxide dismutase, and catalase, affecting their activities and leading to the generation of ROS . This compound also influences metabolic flux and metabolite levels, contributing to its toxic effects on cells and tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed into the blood and circulated to target organs, where it exerts its toxic effects . This compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific tissues . In zebrafish embryos, this compound was shown to accumulate in various tissues, leading to oxidative stress and apoptosis .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It primarily targets mitochondria, where it induces oxidative stress and apoptosis . This compound’s effects on mitochondrial function are mediated by its interactions with mitochondrial proteins and the generation of ROS . Additionally, this compound’s localization to specific cellular compartments can influence its overall toxicity and impact on cellular processes .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le phoxim est généralement synthétisé en utilisant du méthanol ou de l'éthanol comme matière de départ pour générer du α-cyanobenzaldéhyde oxime sodique. Cet intermédiaire est ensuite mis à réagir avec du chlorothiophosphate de diéthyle pour produire du this compound . Une méthode verte pour la préparation du this compound implique l'utilisation d'alcool benzylique comme matière de départ, ce qui offre des avantages tels qu'une sécurité accrue et une réduction de la production de déchets .
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en faisant réagir du nitrite d'éthyle avec du phénylacétonitrile pour préparer du 2-cyanobenzoxime sodique. Cet intermédiaire est ensuite mis à réagir avec du trichlorothiophosphate et de l'éthanol pour synthétiser du this compound .
Analyse Des Réactions Chimiques
Types de réactions : Le phoxim subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est particulièrement réactif en présence d'acides et de bases forts .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent le chlorothiophosphate de diéthyle, l'alcool benzylique et le nitrite de sodium. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour assurer la sécurité et un rendement élevé .
Principaux produits : Les principaux produits formés à partir des réactions impliquant le this compound comprennent l'acide diéthylphosphorique, l'acide this compound carboxylique et l'acide O,O-diéthyl phosphorothioïque .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique. En chimie, il est utilisé comme réactif pour la synthèse de divers composés. En biologie, le this compound est utilisé pour étudier les effets des insecticides organophosphorés sur différents organismes. En médecine, il est utilisé pour développer des traitements contre les infections parasitaires. Dans l'industrie, le this compound est utilisé comme insecticide pour protéger les cultures et le bétail contre les ravageurs .
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le système nerveux. Cette inhibition entraîne une accumulation d'acétylcholine, provoquant des impulsions nerveuses continues et aboutissant finalement à la paralysie et à la mort des ravageurs ciblés . Les cibles moléculaires du this compound comprennent l'acétylcholinestérase et d'autres enzymes impliquées dans la transmission des signaux nerveux .
Applications De Recherche Scientifique
Phoxim has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various compounds. In biology, this compound is used to study the effects of organophosphorus insecticides on different organisms. In medicine, it is used to develop treatments for parasitic infections. In industry, this compound is used as an insecticide to protect crops and livestock from pests .
Comparaison Avec Des Composés Similaires
Le phoxim est similaire à d'autres insecticides organophosphorés tels que le chlorpyrifos et le pyridabène. This compound est unique en raison de son efficacité élevée et de sa faible toxicité, ce qui en fait un choix de prédilection pour les applications agricoles et vétérinaires . D'autres composés similaires comprennent le tebufenozide et le malathion, qui appartiennent également à la classe des insecticides organophosphorés .
Références
Propriétés
IUPAC Name |
N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATROHALUCMTWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034324 | |
| Record name | Phoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14816-18-3 | |
| Record name | Phoxim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phoxim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOXIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5V775VPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Phoxim?
A1: this compound exerts its insecticidal effects by inhibiting acetylcholinesterase (AChE) [, , ]. This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system.
Q2: What are the downstream consequences of this compound-induced AChE inhibition?
A2: Inhibition of AChE leads to an accumulation of acetylcholine (ACh) in the synaptic cleft []. This excess ACh causes continuous stimulation of nerve cells, leading to a range of neurological effects, ultimately culminating in paralysis and death in target insects.
Q3: Does this compound affect other enzymes besides AChE?
A3: Yes, research suggests that this compound exposure can also impact other enzymes, including those involved in oxidative stress responses [, , ]. For example, it has been shown to affect the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) [, ].
Q4: What evidence exists for this compound inducing oxidative stress?
A4: Studies have shown that this compound exposure leads to increased levels of malondialdehyde (MDA) in various tissues, including the fat body and midgut of silkworms [, ]. MDA is a well-established marker of lipid peroxidation and oxidative stress.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C12H15N2O3PS and a molecular weight of 298.3 g/mol.
Q6: Has research explored the use of this compound in controlled-release formulations?
A6: Yes, studies have investigated the incorporation of this compound into organobentonite-based formulations to achieve controlled release []. These formulations aim to reduce the release rate of this compound, potentially minimizing environmental impact and enhancing its efficacy.
Q7: Does the structure of this compound offer insights into its activity?
A7: While specific SAR studies are not detailed in the abstracts, the presence of a thiophosphoryl group is a common feature in organophosphorus insecticides and plays a key role in the interaction with AChE []. Modifications to this and other structural elements can impact this compound's potency and selectivity.
Q8: How does light exposure affect this compound stability?
A8: Research indicates that this compound is photosensitive and degrades under UV irradiation [, ]. This highlights the importance of storage conditions and potential challenges for its application in environments with high UV exposure.
Q9: What are the implications of this compound's environmental persistence?
A9: this compound's persistence in soil and water raises concerns about its potential impact on non-target organisms [, ]. This highlights the need for responsible use, proper waste management, and exploration of alternative pest control methods.
Q10: How is this compound metabolized in target organisms?
A10: Studies have identified several metabolites of this compound, including Phoxom, Phoxom dimer, and various oxidized derivatives [, ]. These metabolites can contribute to the overall toxicity and persistence of this compound in the environment.
Q11: Is there evidence of this compound bioaccumulation?
A11: Yes, research on fish exposed to this compound suggests that it can accumulate in tissues over time, raising concerns about its potential impact on food chains and ecosystems [].
Q12: What model organisms are used to study this compound's effects?
A12: A range of model organisms, including zebrafish, rats, rabbits, silkworms, and mites, are used to assess the toxicity and efficacy of this compound [, , , , , ].
Q13: What types of in vitro studies are conducted with this compound?
A13: Researchers utilize various in vitro models, such as primary-cultured hepatocytes and skin fibroblasts, to investigate the cellular and molecular mechanisms of this compound toxicity [, ]. These studies provide valuable insights into the compound's effects at the cellular level.
Q14: Has resistance to this compound been observed in pest populations?
A14: Yes, resistance to this compound has been documented in several insect species, including the cotton bollworm (Helicoverpa armigera) and the citrus red mite (Panonychus citri) [, , ]. This resistance poses a significant challenge for pest control and underscores the need for resistance management strategies.
Q15: What are the mechanisms underlying this compound resistance?
A15: Research suggests that resistance to this compound can involve various mechanisms, including enhanced detoxification by enzymes like esterases and oxidases [, , ]. Target site insensitivity, where mutations in AChE reduce its binding affinity for this compound, is another potential mechanism of resistance [, ].
Q16: Does this compound resistance confer cross-resistance to other insecticides?
A16: Yes, cross-resistance to other organophosphorus insecticides and even insecticides from different chemical classes, such as pyrethroids, has been reported [, , , ]. This highlights the complex nature of insecticide resistance and the need for integrated pest management approaches.
Q17: What are the toxicological effects of this compound in non-target organisms?
A17: Studies have shown that this compound can induce a range of toxic effects in non-target organisms, including oxidative stress, DNA damage, and apoptosis [, , ]. The severity of these effects varies depending on the dose, duration of exposure, and species.
Q18: How does this compound degrade in the environment?
A18: this compound degradation in the environment is influenced by factors such as pH, temperature, and UV irradiation [, ]. Biodegradation by microorganisms also contributes to its breakdown in soil and water [, ]. Understanding these degradation pathways is crucial for assessing the environmental persistence and potential risks of this compound.
Q19: What analytical methods are used to measure this compound residues?
A19: Various analytical techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the detection and quantification of this compound residues in environmental and biological samples [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


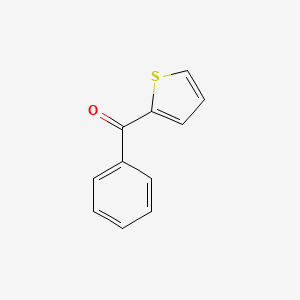


![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
